molecular formula C18H16Cl4O4 B033148 2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester CAS No. 316382-53-3

2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester

Cat. No.: B033148
CAS No.: 316382-53-3
M. Wt: 438.1 g/mol
InChI Key: LXSIUEQYQSOFEJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes two dichloro-methoxyphenyl groups attached to an ethyl acetate backbone. It is widely used in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetic acid.

    Reduction: 2,2-bis(2,3-dichloro-4-methoxyphenyl)ethanol.

    Substitution: 2,2-bis(2,3-dichloro-4-methoxyphenyl)methoxyacetate.

Scientific Research Applications

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function .

Comparison with Similar Compounds

Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 4-methoxyphenylacetate: This compound lacks the dichloro groups, making it less reactive in certain chemical reactions.

    Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)propanoate: This compound has a propanoate group instead of an acetate group, which can influence its reactivity and applications.

The uniqueness of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl4O4/c1-4-26-18(23)13(9-5-7-11(24-2)16(21)14(9)19)10-6-8-12(25-3)17(22)15(10)20/h5-8,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIUEQYQSOFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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